![molecular formula C12H12FNO4S B2358448 3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1008396-75-5](/img/structure/B2358448.png)

3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

カタログ番号 B2358448

CAS番号:

1008396-75-5

分子量: 285.29

InChIキー: BNUDSGMYXYNNMY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

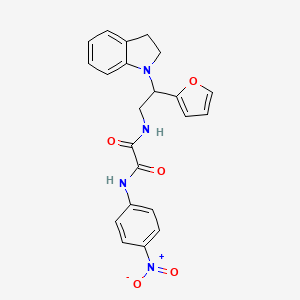

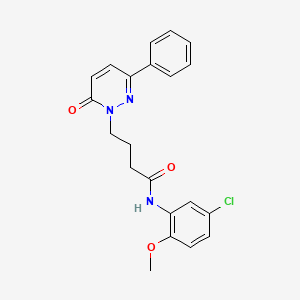

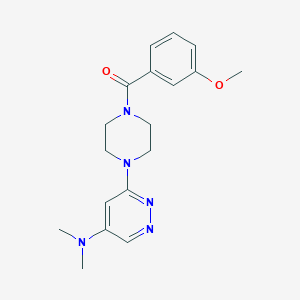

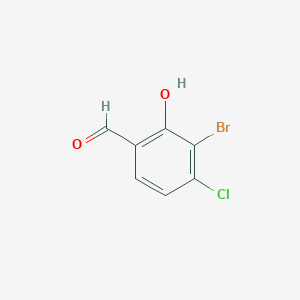

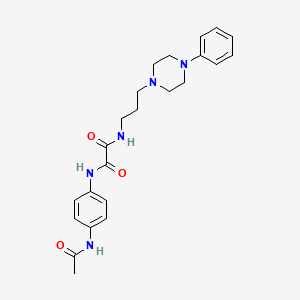

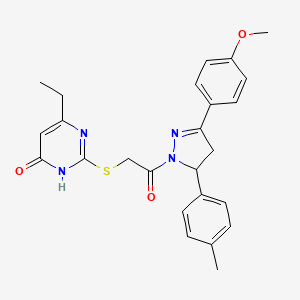

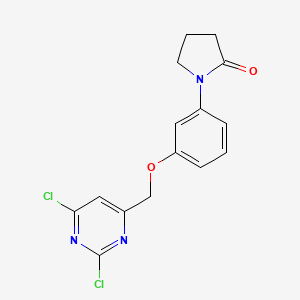

“3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a chemical compound with the molecular formula C12H12FNO4S . It is a derivative of 3-azabicyclo[3.1.0]hexanes, which are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .

Chemical Reactions Analysis

3-azabicyclo[3.1.0]hexanes, including “3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid”, can undergo various chemical reactions. The synthesis of these derivatives has made significant progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed .科学的研究の応用

Organic Synthesis and Medicinal Chemistry

- Sulfonyl fluorides play a crucial role in organic synthesis due to their versatility. FSAH, with its unique bicyclic structure, serves as an excellent precursor for synthesizing sulfonyl fluorides. Researchers have employed it in the construction of complex molecules, such as pharmaceutical intermediates and bioactive compounds .

Drug Discovery and Development

- FSAH’s ability to introduce the sulfonyl fluoride functional group makes it valuable in drug discovery. Sulfonyl fluorides can modulate protein function by selectively labeling cysteine residues. This targeted modification aids in understanding protein interactions and designing novel drugs .

Chemical Biology

- In chemical biology, FSAH contributes to the development of bioorthogonal reactions. These reactions occur selectively in living systems without interfering with native biomolecules. Researchers use FSAH-derived sulfonyl fluorides as bioorthogonal handles for labeling proteins and studying cellular processes .

Materials Science

- Sulfonyl fluorides find applications in materials science, particularly in the design of functional materials. FSAH-derived sulfonyl fluorides can be incorporated into polymers, coatings, and surfaces to impart specific properties, such as hydrophobicity or reactivity .

Plant Hormone Research

- Although not extensively explored, FSAH’s structural similarity to indole compounds suggests potential involvement in plant hormone pathways. Further investigation could reveal its role in plant growth, development, or stress responses .

Cellular Imaging and Cytoskeletal Studies

- Recent studies have investigated FSAH derivatives for their impact on cellular structures. For instance, 3-azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines (a class of FSAH derivatives) disrupt actin filaments in cancer cells, affecting cell motility and morphology. This property makes them interesting candidates for cellular imaging and cancer research .

特性

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO4S/c13-8-1-3-9(4-2-8)19(17,18)14-6-7-5-10(7)11(14)12(15)16/h1-4,7,10-11H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUDSGMYXYNNMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(N(C2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332474 |

Source

|

| Record name | 3-(4-fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1008396-75-5 |

Source

|

| Record name | 3-(4-fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2358366.png)

![8-[4-(1,3-thiazol-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2358371.png)

![1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine](/img/structure/B2358380.png)

![N-[3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2358382.png)